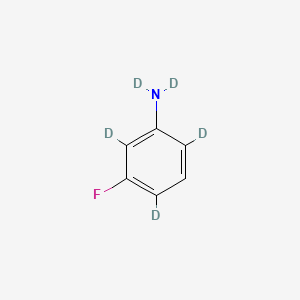
N,N,2,4,6-pentadeuterio-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2,4,6-pentadeuterio-3-fluoroaniline: is a deuterated derivative of 3-fluoroaniline, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,4,6-pentadeuterio-3-fluoroaniline typically involves the deuteration of 3-fluoroaniline. One common method is the hydrogenation of 3-fluoronitrobenzene in the presence of a deuterium source and a catalyst such as platinum on carbon (Pt/C). The reaction is carried out under a hydrogen atmosphere at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The purity and yield of the final product are optimized through careful control of reaction parameters and purification steps .
Chemical Reactions Analysis
Types of Reactions: N,N,2,4,6-pentadeuterio-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to the parent amine or other reduced forms.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the parent amine or other reduced forms.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N,N,2,4,6-pentadeuterio-3-fluoroaniline has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N,2,4,6-pentadeuterio-3-fluoroaniline involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence metabolic pathways, signal transduction, and other cellular processes by altering the kinetics of reactions due to the presence of deuterium.
Comparison with Similar Compounds
3-Fluoroaniline: The non-deuterated counterpart with similar chemical properties but different reaction kinetics.
2,4,6-Trifluoroaniline: A compound with multiple fluorine substitutions, exhibiting different reactivity and applications.
2,6-Dibromo-4-fluoroaniline: A halogenated derivative with distinct chemical behavior and uses
Uniqueness: N,N,2,4,6-pentadeuterio-3-fluoroaniline is unique due to its deuterium content, which imparts increased stability and altered reaction kinetics. This makes it valuable in studies requiring precise control over reaction rates and mechanisms .
Properties
Molecular Formula |
C6H6FN |
|---|---|
Molecular Weight |
116.15 g/mol |
IUPAC Name |
N,N,2,4,6-pentadeuterio-3-fluoroaniline |
InChI |
InChI=1S/C6H6FN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i2D,3D,4D/hD2 |
InChI Key |
QZVQQUVWFIZUBQ-TZVKMIMGSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1N([2H])[2H])[2H])F)[2H] |
Canonical SMILES |
C1=CC(=CC(=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


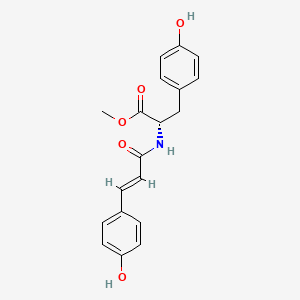

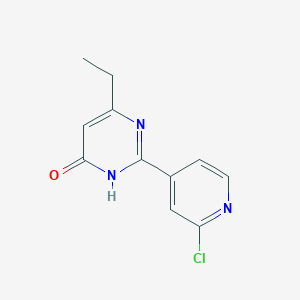
![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)
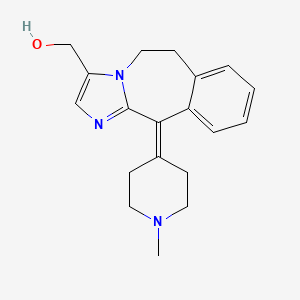
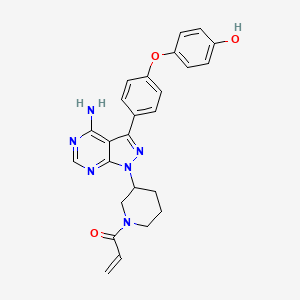
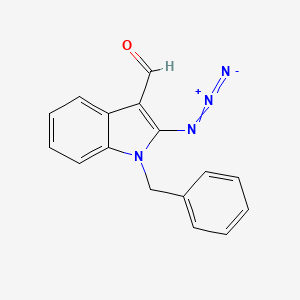
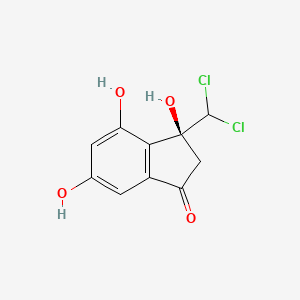
![(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine Maleate](/img/structure/B13440033.png)
![1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole](/img/structure/B13440037.png)
![[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate](/img/structure/B13440043.png)

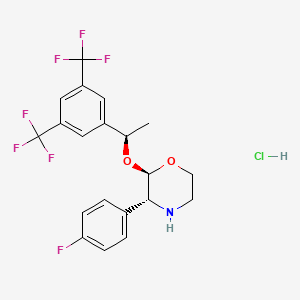
![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)
